Thiamine Benzoate Hydrochloride

Description

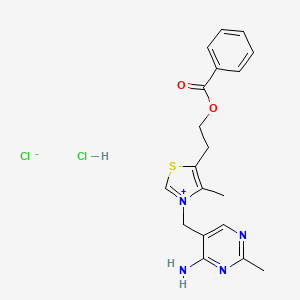

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H22Cl2N4O2S |

|---|---|

Molecular Weight |

441.4 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;chloride;hydrochloride |

InChI |

InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1 |

InChI Key |

VVIAAKNVDRRCLK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.Cl.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Thiamine Benzoate Hydrochloride

Advanced Synthetic Routes to Thiamine (B1217682) Benzoate (B1203000) Hydrochloride

The synthesis of Thiamine Benzoate Hydrochloride is a multi-step process that builds upon the foundational synthesis of the core thiamine structure. The process involves the initial construction of the pyrimidine (B1678525) and thiazole (B1198619) rings, followed by their coupling and the subsequent formation of the specific benzoate hydrochloride salt.

Precursor Selection and Optimization of Reaction Conditions

The classical and still relevant approach to synthesizing the thiamine backbone is the Williams-Cline synthesis. researchgate.net This method involves the coupling of two primary precursors: a pyrimidine moiety and a thiazole moiety.

Precursor Selection: The key precursors for the thiamine structure are:

Pyrimidine Moiety: Typically 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) or a related activated form, such as 4-amino-5-bromomethyl-2-methylpyrimidine. This component provides the aminopyrimidine ring of the final molecule. nih.gov

Thiazole Moiety: 4-methyl-5-(2-hydroxyethyl)thiazole (Thz), which forms the critical thiazolium ring responsible for much of thiamine's chemical reactivity. nih.gov

The synthesis of this compound itself is not commonly detailed, but can be logically achieved by modifying established methods for other thiamine salts, such as the nitrate (B79036) or chloride hydrochloride. One plausible route involves a salt exchange reaction from a more common thiamine salt. Another approach involves the direct reaction of thiamine mononitrate with a solution of hydrogen chloride in a suitable solvent, a method that can be adapted by using a combination of benzoic acid and hydrochloric acid. google.compatsnap.com

Optimization of Reaction Conditions: Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters are derived from related thiamine-catalyzed reactions and industrial synthesis patents.

| Parameter | Optimized Condition | Rationale |

| Catalyst | Base (e.g., NaOH) | A base is required to deprotonate the C2 position of the thiazolium ring, forming the reactive ylide intermediate essential for coupling reactions. libretexts.orglibretexts.org |

| Solvent System | Ethanol (B145695)/Water Mixture | A mixed solvent system is often optimal. Water is needed to dissolve the thiamine hydrochloride precursor, while ethanol helps to dissolve less polar reactants like benzaldehyde (B42025) in related reactions. libretexts.orgmiracosta.edu |

| Temperature | Cooled (Ice Bath), then Mild Heat (e.g., ~60°C) | Initial cooling during base addition is critical to control the exothermic reaction. libretexts.orgyoutube.com Subsequent gentle heating can increase the reaction rate, but excessive heat can decompose the thiamine molecule. youtube.com |

| pH Control | Acidic (pH < 5.5) for Stability | Thiamine salts are most stable in acidic solutions. Maintaining a controlled pH throughout purification and storage is important to prevent degradation. nih.govnih.gov |

This interactive table summarizes key reaction condition optimizations for thiamine synthesis.

Purification Techniques for High-Purity this compound Synthesis

Achieving high purity is essential for chemical standards. The process typically involves a combination of crystallization, washing, and advanced chromatographic methods.

Crystallization and Washing: The primary method for purifying the crude product is recrystallization. Studies on thiamine hydrochloride show it can be crystallized from 95% ethanol. chemicalbook.com Polymorphism is a key consideration, as different crystalline forms (polymorphs and pseudopolymorphs) can be isolated depending on the solvent and conditions. For instance, recrystallization from methanol (B129727) can yield a monomethanolate solvate, while the most stable form is typically a monohydrate. jst.go.jp The purification process often involves filtering the crystallized product and washing it with a cold solvent, such as 50% ethanol or ethyl acetate (B1210297), to remove unreacted precursors and by-products. google.comyoutube.com

Advanced Purification Methods: For achieving the highest purity or for separating complex mixtures (e.g., different phosphorylated derivatives), more advanced techniques are employed.

Ion-Exchange Chromatography: This technique is effective for separating thiamine and its phosphate (B84403) esters. A process using a non-ionogenic adsorber resin has been described to separate thiamine monophosphate and diphosphate (B83284) from phosphoric acid and higher phosphates. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for analytical quantification and can be scaled for preparative purification. Reversed-phase HPLC is commonly used to separate thiamine from its degradation products and related compounds. nihs.go.jpnih.gov

Stereoselective and Regioselective Synthesis Considerations

While the core thiamine molecule is achiral, stereoselectivity and regioselectivity are critical concepts in its synthesis and derivatization.

Stereoselectivity: The synthesis of this compound itself does not typically involve the creation of new stereocenters in the core structure. However, this consideration becomes paramount during the synthesis of novel analogs where modifications to the 5-(2-hydroxyethyl) side chain could introduce chirality. In such cases, stereoselective synthetic methods would be necessary to produce specific enantiomers or diastereomers.

Regioselectivity: This is a highly relevant consideration due to the multiple potential reaction sites on both the pyrimidine and thiazole rings.

Thiazole Ring: The thiazole ring exhibits distinct regiochemical behavior. The proton at the C2 position (between the N and S atoms) is the most acidic, and its removal by a base is a key step in thiamine's catalytic activity, making this site a center for nucleophilic character. pharmaguideline.comcornell.edu Conversely, electrophilic substitution reactions, such as halogenation or nitration, preferentially occur at the C5 position, which is the most electron-rich. chemicalbook.comnumberanalytics.comwikipedia.org

Chemical Modifications and Analog Preparation from this compound

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. Its unique electronic structure, featuring both nucleophilic and electrophilic centers, allows for targeted chemical modifications.

Exploration of Nucleophilic and Electrophilic Reactions

The reactivity of the thiamine core is dominated by the chemistry of its thiazolium ring and the nucleophilicity of its pyrimidine ring's amino group.

Nucleophilic Reactions: The most significant nucleophilic character of thiamine arises after deprotonation.

Ylide/Carbene Formation: In the presence of a base, the acidic proton at the C2 position of the thiazolium ring is removed, creating a carbanion. This species, known as an ylide, is a potent nucleophile. libretexts.orgcornell.edu

Catalytic Activity: This nucleophilic ylide is the active species in thiamine-catalyzed reactions, such as the benzoin (B196080) condensation. In this reaction, the ylide attacks an electrophilic aldehyde carbonyl, demonstrating its function as a nucleophilic acyl anion equivalent. libretexts.orgmdpi.com

Electrophilic Reactions: The thiamine molecule can also react with various electrophiles at several positions.

Reactions at the Thiazole Ring: The electron-rich C5 position is susceptible to attack by electrophiles. chemicalbook.comnumberanalytics.com

Reactions at the Pyrimidine Ring: The exocyclic amino group is nucleophilic and can react with electrophiles. For example, it can participate in condensation reactions.

Reactions at the Hydroxyl Group: The primary alcohol on the hydroxyethyl (B10761427) side chain can be targeted by electrophiles. Esterification, such as reacting with acid chlorides or anhydrides, is a common modification. Research has shown the coupling of thiamine analogs with p-chlorobenzoic acid to yield esters. researchgate.net

| Reaction Type | Reagent Type | Key Reactive Site on Thiamine | Resulting Modification |

| Nucleophilic | Aldehydes (e.g., Benzaldehyde) | C2-Carbanion (Ylide) | C-C bond formation (e.g., Benzoin condensation) libretexts.org |

| Electrophilic | Alkyl Halides | Thiazolium Nitrogen | N-Alkylation to form thiazolium salts pharmaguideline.com |

| Electrophilic | Acid Chlorides, Anhydrides | Hydroxyethyl Group (-OH) | Ester formation researchgate.net |

| Electrophilic | Halogenating Agents (e.g., NBS) | C5-Position of Thiazole | Halogenation of the thiazole ring numberanalytics.com |

This interactive table outlines examples of nucleophilic and electrophilic reactions involving the thiamine scaffold.

Synthesis of Novel Thiamine Benzoate Derivatives for Specific Applications

The functional groups on this compound—the hydroxyl, the amino group, and the reactive thiazolium ring—are all targets for modification to create novel derivatives with tailored properties.

Ester and Amide Derivatives: The hydroxyl group of the side chain is a prime target for creating ester derivatives. Beyond simple esters, coupling with complex carboxylic acids can introduce new functionalities. For instance, synthesizing esters with moieties designed to interact with specific enzyme pockets could lead to potent and selective enzyme inhibitors. researchgate.net Similarly, the amino group on the pyrimidine ring can be acylated to form amides, altering the electronic properties and hydrogen-bonding capabilities of the molecule. mdpi.com

Modification of the Thiazole and Pyrimidine Rings: Direct modification of the heterocyclic rings can lead to significant changes in biological activity. Analogs like oxythiamine (B85929) and pyrithiamine, where the pyrimidine amino group or thiazole sulfur atom are replaced, respectively, are known inhibitors of thiamine-dependent enzymes. nih.gov These strategies could be applied to create novel Thiamine Benzoate derivatives.

Thiamine as a Catalyst for Heterocycle Synthesis: The catalytic power of the thiamine ylide can be harnessed to build entirely new molecular frameworks. Thiamine hydrochloride has been successfully used as a catalyst in one-pot, multi-component reactions to synthesize complex heterocyclic compounds like quinoxalines and thiazolidin-4-ones. This demonstrates the potential for using this compound not just as a precursor, but as a catalytic tool in green chemistry applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of thiamine derivatives is an emerging area of interest, primarily focused on improving the environmental footprint of these processes. While specific green synthesis protocols for this compound are not extensively documented, we can analyze existing and related synthesis methods through a green chemistry lens and explore the broader use of thiamine in environmentally benign reactions.

A key strategy in green chemistry is the use of non-toxic, readily available starting materials and catalysts. Thiamine hydrochloride itself, being a derivative of Vitamin B1, is a biodegradable and non-toxic compound. researchgate.net This inherent property makes it an attractive candidate for use in green catalytic systems. tandfonline.comrsc.org

One of the primary principles of green chemistry is the use of safer solvents. Many traditional organic syntheses rely on volatile and often toxic organic solvents. A greener approach involves substituting these with more environmentally friendly alternatives, such as water or ethanol, or conducting reactions under solvent-free conditions. researchgate.netegrassbcollege.ac.in For instance, the synthesis of S-benzoylthiamine-o-monophosphate, a significant benzoyl derivative of thiamine, can be conducted in water or aqueous solutions of solvents like ethanol or acetone. google.com This use of aqueous media represents a significant step towards a greener synthetic pathway by reducing the reliance on hazardous organic solvents. The reaction involves treating thiamine monophosphate with a benzoylating agent, such as benzoyl chloride or sodium benzoyl thiosulfate, under alkaline conditions (pH 7-14). google.com

Another green chemistry principle is the pursuit of high atom economy, which maximizes the incorporation of material from the starting materials into the final product. While detailed atom economy calculations for the synthesis of thiamine derivatives are not always reported, the methodologies for preparing S-benzoylthiamine-o-monophosphate suggest a direct addition and substitution mechanism which can be inherently efficient. google.com

Furthermore, the use of thiamine hydrochloride as a catalyst in other reactions showcases its role in promoting green chemistry. rsc.orgegrassbcollege.ac.in For example, it is famously used as a non-toxic alternative to cyanide in the benzoin condensation reaction. egrassbcollege.ac.inlibretexts.orglibretexts.org This reaction, which can be carried out in a mixture of water and ethanol, exemplifies several green principles: the use of a bio-derived catalyst, safer solvents, and the avoidance of highly toxic reagents. miracosta.eduyoutube.com Thiamine hydrochloride has also been employed as an efficient, biodegradable catalyst for the one-pot synthesis of other complex organic molecules like dihydropyridines and benzodiazepines, often in aqueous media or under solvent-free conditions. researchgate.nettandfonline.com These applications, while not for the synthesis of this compound, underscore the green credentials of the thiamine scaffold in chemical synthesis.

Detailed research into the direct, green synthesis of this compound is an area ripe for exploration. Future research could focus on developing a one-pot synthesis from readily available thiamine precursors using green solvents, catalysts, and energy sources like microwave or ultrasound irradiation, which have been shown to be effective in other thiamine-related syntheses. nih.gov

Table of Research Findings on Green Aspects of Related Syntheses:

| Derivative/Process | Green Principle Applied | Reagents/Conditions | Research Findings |

| S-Benzoylthiamine-o-monophosphate Synthesis | Use of safer solvents | Thiamine monophosphate, benzoyl chloride, water/aqueous ethanol | The reaction can be effectively carried out in aqueous media, reducing the need for volatile organic solvents. google.com |

| Benzoin Condensation | Use of a biodegradable, non-toxic catalyst; Safer solvents | Benzaldehyde, Thiamine Hydrochloride, Water/Ethanol | Thiamine hydrochloride serves as an effective and environmentally benign replacement for toxic cyanide catalysts. egrassbcollege.ac.inlibretexts.orglibretexts.org |

| Polyhydroquinoline Synthesis | Use of a biodegradable catalyst | Aldehydes, dimedone, ethyl acetoacetate, ammonium (B1175870) acetate, Thiamine HCl | Thiamine hydrochloride acts as an efficient, biodegradable catalyst in a one-pot, multi-component reaction. |

| Hydrazono-thiazolone Synthesis | Use of an eco-friendly catalyst | N-(benzothiazol-2-yl)-2-chloroacetamide, thiosemicarbazones, Thiamine HCl | Thiamine hydrochloride is highlighted as an eco-friendly and biodegradable catalyst for producing bioactive heterocycles. tandfonline.com |

Advanced Analytical Characterization Techniques for Thiamine Benzoate Hydrochloride

High-Resolution Spectroscopic Investigations

Spectroscopic techniques are indispensable for elucidating the intricate structural details of thiamine (B1217682) benzoate (B1203000) hydrochloride at the molecular level. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a wealth of information regarding its atomic arrangement, bonding, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including thiamine benzoate hydrochloride. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular framework.

In the ¹H NMR spectrum of this compound, specific chemical shifts are observed for the various protons within the molecule. For instance, the protons of the thiazole (B1198619) and pyrimidine (B1678525) rings, the methylene (B1212753) bridge, and the benzoate group each resonate at distinct frequencies, providing direct evidence for their chemical environments. Coupling patterns between adjacent protons further reveal the connectivity of the molecular structure.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a separate signal, allowing for a complete assignment of the carbon framework. The chemical shifts of the carbonyl carbon in the benzoate moiety and the various carbons within the heterocyclic rings are particularly diagnostic.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Benzoate) | 7.5 - 8.2 | 128 - 134 |

| Pyrimidine-H | ~9.5 | ~160 |

| Thiazole-H | ~8.0 | ~145 |

| Methylene Bridge (-CH₂-) | ~5.5 | ~50 |

| Ethyl Group (-CH₂CH₃) | Varies | Varies |

| Carbonyl Carbon (C=O) | - | ~165 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS provides crucial confirmation of its identity.

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to the mass of the thiamine benzoate cation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), reveals characteristic cleavage pathways of the molecule. The fragmentation of this compound typically involves the cleavage of the bond between the thiamine and benzoate moieties, as well as the fragmentation of the thiamine structure itself, providing further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and the nature of chemical bonds.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. Key vibrational modes include the C=O stretching of the benzoate ester, the C=N and C=C stretching vibrations of the pyrimidine and thiazole rings, and the N-H and C-H stretching vibrations.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C-S bond in the thiazole ring. The combined use of IR and Raman spectroscopy offers a more complete picture of the vibrational properties of this compound.

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (from absorbed water) | Stretching | 3200 - 3600 |

| N-H | Stretching | 3000 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1700 - 1725 |

| C=N, C=C (Aromatic Rings) | Stretching | 1500 - 1650 |

| C-O (Ester) | Stretching | 1100 - 1300 |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic pyrimidine, thiazole, and benzoate ring systems. The position and intensity of these absorption maxima are sensitive to the molecular environment and can be used for quantitative analysis.

While thiamine itself is not strongly fluorescent, derivatization or the presence of the benzoate group can influence its fluorescence properties. Fluorescence spectroscopy, when applicable, can be a highly sensitive technique for detecting and quantifying the compound.

Chromatographic and Electrophoretic Separation Methodologies

Chromatographic techniques are essential for separating this compound from impurities and other related substances, ensuring its purity and quality.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities. The development of a robust HPLC method for this compound is critical for quality control.

A typical reversed-phase HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the analyte.

Method validation according to established guidelines (e.g., ICH) is necessary to ensure the method is accurate, precise, linear, specific, and robust. This involves assessing parameters such as system suitability, limit of detection (LOD), limit of quantification (LOQ), and the ability to separate the main compound from potential degradation products and process-related impurities.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography and Capillary Electrophoresis for Volatile Component Analysis and Charge Characterization

While Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds, its direct application to this compound is limited due to the compound's non-volatile, salt-like nature. GC analysis would be more appropriately applied to detect and quantify any volatile organic impurities that might be present from the synthesis process, or to analyze volatile degradation products.

Capillary Electrophoresis (CE), however, is an exceptionally well-suited technique for the analysis of charged species like the thiamine cation. CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge and size. This allows for highly efficient separation and quantification of thiamine from other components.

Several CE methods have been developed for the analysis of thiamine, often as the hydrochloride salt, which are directly applicable to this compound. Capillary Zone Electrophoresis (CZE) is a common mode used for this purpose. In CZE, the separation occurs in a buffer-filled capillary, and the high charge-to-mass ratio of the thiamine cation allows for rapid migration and sharp peaks. Detection is typically achieved using UV spectrophotometry or mass spectrometry (MS) for enhanced sensitivity and specificity. nih.govchromatographyonline.comnih.gov

Research has demonstrated the development of ultrasensitive two-dimensional CE methods coupled with mass spectrometry for determining thiamine in various samples. chemicalpapers.com These methods achieve excellent validation parameters, including low limits of detection (LOD) at pg·mL⁻¹ levels, high linearity (r² > 0.99), and good precision, with relative standard deviations (RSD) for migration times and peak areas being carefully controlled. nih.govchemicalpapers.com

Table 1: Exemplary Capillary Electrophoresis Methods for Thiamine Analysis

| Method | Capillary/Buffer System | Voltage/Temperature | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| CZE | 20 mM tetraborate (B1243019) buffer (pH 9.2) | Not Specified | UV | Separated nine B-group vitamins in 10 minutes. | chromatographyonline.com |

| CZE with High-Sensitivity Cell | Standard capillary with Z-cell; buffer not specified | Not Specified | UV | Nine-fold improvement in detection limit compared to standard capillaries. | nih.gov |

| 2D-CE-MS | Isotachophoretic and zone electrophoretic separation | Not Specified | Tandem MS | Achieved pg·mL⁻¹ detection limits with high accuracy (91.8–101.8% recovery). | chemicalpapers.com |

| CZE | 20 mM borate (B1201080) BGE (pH 9.2) with derivatizing agents | Not Specified | UV (340 nm) | Demonstrated LOD of 1.3 mg/g for related compounds. | nih.gov |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography and solid-state NMR are indispensable tools for the unambiguous characterization of the solid form of this compound, providing definitive information on its atomic arrangement, crystalline nature, and local structural environments.

For thiamine derivatives, SCXRD studies have been crucial. For instance, the crystal structure of thiamine pyrophosphate hydrochloride was determined by a three-dimensional X-ray analysis, revealing its zwitterionic nature and the folding of the pyrophosphate chain over the ring system. nih.gov Similarly, a study on a synthesized Zn(II)-thiamine HCl complex used SCXRD for complete structural confirmation. africaresearchconnects.com The dehydration of thiamine hydrochloride monohydrate was investigated via a single-crystal to single-crystal transformation, allowing for the structural determination of both the hydrated and dehydrated forms from one crystal. researchgate.net This highlights the technique's power in studying structural changes. For this compound, SCXRD would provide definitive proof of its structure, confirming the ionic interactions between the thiamine cation, the benzoate anion, and the chloride ion.

Table 2: Illustrative Crystallographic Data from Thiamine Hydrochloride Monohydrate Dehydration Study

| Parameter | Hydrate (B1144303) Form | Dehydrated Form | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | researchgate.net |

| Space Group | P2₁/c | P2₁/c | |

| Unit Cell Volume | Reported | ~5% shrinkage from hydrate | |

| Key Finding | The three-dimensional molecular arrangement is largely maintained upon dehydration. |

Powder X-ray Diffraction (PXRD) is a fundamental technique used to analyze the bulk crystalline properties of a material. Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a microcrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present.

PXRD is essential for identifying the specific crystalline form (polymorph) of this compound and for detecting the presence of any non-crystalline (amorphous) content. Different polymorphs can exhibit distinct physical properties, and the presence of amorphous material can impact stability. Research on thiamine chloride hydrochloride (TClHCl) has shown that it can exist in an amorphous state, particularly in solid dispersions with polymers like PVP or pectin. researchgate.net PXRD patterns clearly distinguish the sharp peaks of the crystalline form from the broad halo characteristic of the amorphous state. A patent for preparing thiamine hydrochloride crystals also includes a characteristic X-ray powder diffraction pattern to identify the specific non-stoichiometric hydrate form produced. google.com

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) within a solid material. It is particularly sensitive to the short-range order and molecular dynamics, making it an excellent complement to the long-range periodic information from diffraction methods.

For thiamine, ssNMR has been used to probe the ionization states of the 4'-aminopyrimidine ring by measuring the ¹³C and ¹⁵N chemical shift anisotropy (CSA) tensors. nih.gov These experimental results, when combined with Density Functional Theory (DFT) calculations, provide a sensitive probe of protonation states. nih.gov Studies have also used ssNMR to investigate the structural changes and molecular mobility during the dehydration of thiamine hydrochloride monohydrate. researchgate.net An increase in molecular motion, particularly for the carbons in the hydroxyethyl (B10761427) group, was observed upon water loss. researchgate.net For this compound, ssNMR would be invaluable for confirming the local interactions between the thiamine, benzoate, and chloride ions and for studying the dynamics of the different molecular moieties in the solid state.

Table 3: Application of Solid-State NMR in Thiamine Structural Analysis

| Technique | Nuclei Studied | Key Information Obtained | Reference |

|---|---|---|---|

| Magic-Angle Spinning (MAS) NMR & DFT | ¹³C, ¹⁵N | Chemical shift tensors are sensitive to protonation/ionization states of the pyrimidine ring. | nih.gov |

| ¹H and ¹³C T₁ Relaxation Measurements | ¹H, ¹³C | Demonstrated an increase in molecular mobility upon dehydration of thiamine HCl monohydrate. | researchgate.net |

| CPMAS SSNMR & DFT | ¹³C, ¹⁵N | Used to refine atomic coordinates of crystal structures by comparing experimental and predicted chemical shielding parameters. | researchgate.net |

Advanced Microscopic Techniques for Morphological Analysis

Advanced microscopic techniques, such as Scanning Electron Microscopy (SEM), are used to visualize the external morphology, particle size, and shape of a crystalline powder. This information is critical as these physical attributes can influence bulk properties like flowability, packing density, and dissolution rate.

A Chinese patent describing a method for preparing thiamine hydrochloride crystals utilizes SEM to demonstrate the morphological advantages of their process. google.com The SEM photograph shows that the resulting crystals are bar-shaped, which provides good fluidity (angle of repose 31° - 36.4°) and higher bulk density (0.50 - 0.608 g/mL). This is contrasted with a traditional process that yields tabular, easily broken crystals with poor mobility (angle of repose 60.5°). google.com For this compound, SEM analysis would be a straightforward yet essential quality control tool to ensure lot-to-lot consistency in crystal habit and particle morphology.

Mechanistic and Catalytic Chemistry of Thiamine Benzoate Hydrochloride

Catalytic Activity of Thiamine (B1217682) Benzoate (B1203000) Hydrochloride in Organic Transformations

The catalytic prowess of thiamine and its derivatives stems from their ability to effect "umpolung" or polarity inversion of carbonyl compounds, most notably aldehydes. This is achieved through the formation of a key intermediate known as a thiazolium ylide.

The catalytic cycle of thiamine begins with the deprotonation of the C2 carbon of the thiazolium ring. nih.govorganic-chemistry.org This proton is unusually acidic due to the adjacent positively charged nitrogen atom and the ability of the neighboring sulfur atom to stabilize the resulting carbanion. nih.gov In the presence of a base, thiamine hydrochloride (and presumably thiamine benzoate hydrochloride) forms a nucleophilic carbene known as a thiazolium ylide. organic-chemistry.orgresearchgate.net

This ylide is a potent nucleophile and is central to thiamine's catalytic activity. It readily attacks electrophilic centers, particularly the carbonyl carbon of aldehydes. researchgate.net This initial addition leads to the formation of a tetrahedral intermediate, which is the cornerstone of thiamine-catalyzed reactions like the benzoin (B196080) condensation. nih.govresearchgate.net The reactivity of the ylide allows it to function as a non-toxic, biological analogue to the cyanide ion in certain synthetic transformations. quora.commdpi.com

One of the most classic transformations catalyzed by thiamine is the benzoin condensation, a carbon-carbon bond-forming reaction between two aromatic aldehydes. quora.commdpi.com In this reaction, the thiamine-derived ylide attacks one molecule of benzaldehyde (B42025) to form an intermediate known as the Breslow intermediate. researchgate.net This intermediate then acts as a nucleophile, attacking a second molecule of benzaldehyde. Subsequent steps lead to the formation of benzoin and the regeneration of the thiamine catalyst. organic-chemistry.orgresearchgate.net

Thiamine catalysts are effective for a range of aldehydes, and their use represents a greener alternative to the traditional cyanide-catalyzed benzoin condensation. researchgate.netmdpi.com The general efficiency of this process using thiamine hydrochloride as the catalyst is illustrated in the table below. It is anticipated that this compound would exhibit similar catalytic activity.

| Entry | Aldehyde | Product | Catalyst | Yield (%) |

| 1 | Benzaldehyde | Benzoin | Thiamine HCl | ~70-90% |

| 2 | Furfural | Furoin | Thiamine HCl | ~60-80% |

| 3 | Anisaldehyde | Anisoin | Thiamine HCl | ~50-75% |

| This table is illustrative and compiled from typical results for thiamine hydrochloride-catalyzed benzoin condensations found in general organic chemistry literature. organic-chemistry.orgresearchgate.netquora.com |

Specific studies detailing the influence of the benzoate counterion on thiamine's catalytic activity are not available. However, based on general chemical principles, the counterion can influence the catalyst's performance in several ways. The primary role of the counterion is to maintain charge neutrality and to affect the catalyst's solubility and the local environment of the catalytic center.

Conversely, the larger and more sterically demanding benzoate anion could also influence the solvation shell around the thiazolium cation, potentially affecting substrate approach and, consequently, reaction selectivity, although this effect is likely to be minor compared to the electronic effect.

Exploration of Reaction Mechanisms and Kinetic Studies

A detailed understanding of the reaction mechanism and kinetics is crucial for optimizing catalytic processes.

The mechanistic pathway for thiamine-catalyzed reactions is best exemplified by the benzoin condensation. The proposed mechanism, based on studies with thiamine hydrochloride, would be analogous for this compound and proceeds as follows:

Ylide Formation: A base removes the acidic C2 proton from the thiazolium ring of thiamine to generate the nucleophilic thiazolium ylide.

Nucleophilic Attack: The ylide attacks the carbonyl carbon of an aldehyde molecule (e.g., benzaldehyde), forming a tetrahedral adduct.

Proton Transfer & Breslow Intermediate Formation: A proton transfer occurs, leading to the formation of the key Breslow intermediate, a resonance-stabilized carbanion. This species embodies the "umpolung" of the aldehyde's carbonyl carbon from an electrophile to a nucleophile. researchgate.net

Second Nucleophilic Attack: The Breslow intermediate attacks the carbonyl carbon of a second aldehyde molecule, forming a new C-C bond and an alkoxide intermediate.

Catalyst Regeneration: The intermediate undergoes rearrangement, which culminates in the elimination of the product (benzoin) and the regeneration of the thiazolium ylide catalyst, ready to start another cycle. organic-chemistry.orgresearchgate.net

While specific kinetic data for reactions catalyzed by this compound are not present in the surveyed literature, studies on related thiamine salts, such as thiamine chloride hydrochloride and thiamine mononitrate, show that their degradation in solution follows first-order kinetics. It is reasonable to assume that catalytic reactions employing this compound would also exhibit a predictable kinetic profile, likely first-order with respect to both the catalyst and the substrate under specific conditions.

The activation energy (Ea) is a critical parameter that describes the temperature sensitivity of a reaction. For the degradation of thiamine salts in solution, activation energies have been measured in the range of 21–32 kcal/mol, with the specific value depending on the counterion and solution conditions. A kinetic study of a this compound-catalyzed reaction would involve measuring the reaction rate at various reactant concentrations and temperatures to determine the rate law, rate constant (k), and activation parameters (like Ea and the pre-exponential factor A), as illustrated in the hypothetical data table below.

| Parameter | Description | Illustrative Value |

| Rate Law | Mathematical expression of reaction rate | Rate = k[Thiamine][Aldehyde] |

| Rate Constant (k) | Proportionality constant relating rate and concentration | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ (at 333 K) |

| Activation Energy (Ea) | Minimum energy required for reaction to occur | ~25 kcal/mol |

| Pre-exponential Factor (A) | Frequency of correctly oriented collisions | ~5 x 10¹⁰ s⁻¹ |

| This table presents hypothetical kinetic parameters for an illustrative thiamine-catalyzed reaction to demonstrate the concepts. Specific experimental data for this compound is not available. |

Mimicry of Thiamine Diphosphate-Dependent Enzyme Mechanisms in Model Systems (In Vitro)

This compound, through its thiamine moiety, serves as a valuable model compound for studying the catalytic mechanisms of thiamine diphosphate (B83284) (TPP)-dependent enzymes in vitro. The catalytic activity is centered on the thiazolium ring of the thiamine molecule, which can mimic the functions of the coenzyme TPP in biological systems. nih.govchemrxiv.org In laboratory settings, thiamine hydrochloride is frequently used as a catalyst for reactions that are analogous to those facilitated by TPP-enzymes, most notably the benzoin condensation. researchgate.netyoutube.com

The core of this mimicry lies in the ability of the thiazolium ring to achieve "umpolung," or the reversal of polarity, of a carbonyl carbon. youtube.com The mechanism begins with the deprotonation of the acidic proton at the C2 position of the thiamine's thiazole (B1198619) ring by a base. libretexts.org This generates a nucleophilic carbanion or ylide, often referred to as the Breslow intermediate. mdpi.com This intermediate is stabilized by the adjacent sulfur atom, which can accommodate electron density in its d-orbitals, and by resonance with the positively charged nitrogen of the thiazole ring. libretexts.org

Once formed, this nucleophilic thiamine species can attack the electrophilic carbonyl carbon of an aldehyde, such as benzaldehyde. youtube.com This addition forms a new tetrahedral intermediate. A subsequent proton transfer and rearrangement lead to the formation of a new nucleophilic carbanion, which is effectively an acyl anion equivalent. libretexts.org This nucleophile can then attack a second molecule of the aldehyde. The final step involves the elimination of the thiamine catalyst to yield the product, such as benzoin, and regenerate the thiazolium ylide for the next catalytic cycle. youtube.comlibretexts.org This process effectively turns the normally electrophilic aldehyde carbon into a nucleophile, a key function of TPP in enzymatic reactions like those catalyzed by transketolase. nih.gov

Detailed research has demonstrated the efficacy of thiamine hydrochloride as a catalyst in various organic syntheses that model enzymatic pathways. These include the synthesis of various heterocyclic compounds such as 4H-benzo[b]pyrans and polysubstituted quinolines. researchgate.netrsc.org

Table 1: In Vitro Reactions Catalyzed by Thiamine Hydrochloride as a TPP-Enzyme Mimic

| Reaction Type | Substrates | Product Class | Key Mechanistic Feature | Reference(s) |

|---|---|---|---|---|

| Benzoin Condensation | Aromatic Aldehydes (e.g., Benzaldehyde) | α-Hydroxy Ketones (e.g., Benzoin) | Formation of Breslow intermediate, Umpolung of aldehyde | youtube.comyoutube.comlibretexts.org |

| Stetter Reaction | Aldehydes, Michael Acceptors | 1,4-Dicarbonyl Compounds | Nucleophilic addition of Breslow intermediate to an activated alkene | mdpi.com |

| Synthesis of 4H-pyrans | Aromatic Aldehydes, Malononitrile, 1,3-Dicarbonyls | 2-Amino-4H-pyrans | Multi-component cyclo-condensation | researchgate.net |

| Synthesis of Quinolines | Arylglyoxals, Arylamines, 2-Cyano-N-methylacetamide | 4-Amino-2-benzoylquinoline-3-carboxamide | Knoevenagel/Michael/cyclization cascade | rsc.org |

Degradation Pathways and Chemical Stability Mechanisms under Controlled Conditions

The chemical stability of this compound is governed by the individual stabilities of the thiamine cation and the benzoate anion, and is significantly influenced by environmental factors such as pH, temperature, and concentration. Studies on thiamine salts, particularly thiamine chloride hydrochloride (TClHCl), provide a clear framework for understanding its degradation under controlled, non-pharmaceutical conditions.

The degradation of thiamine in aqueous solutions typically follows first-order reaction kinetics. nih.gov The most critical factor influencing its stability is the pH of the solution. Thiamine is significantly more stable in acidic conditions than in neutral or alkaline environments. researchgate.net For instance, maximum stability is often observed around pH 3-4. researchgate.netnih.gov As the pH increases towards neutrality and beyond, the rate of degradation accelerates considerably. This is primarily because the initial and rate-limiting step in many degradation pathways, the opening of the thiazole ring, is facilitated at higher pH values.

Temperature is another major factor accelerating degradation. The effect of temperature on the degradation rate can be described by the Arrhenius equation, with calculated activation energies (Ea) providing insight into the degradation pathway. Studies have shown that activation energies for thiamine degradation are higher in acidic solutions (e.g., 21–27 kcal/mol at pH 3) compared to neutral solutions (e.g., 18–21 kcal/mol at pH 6), indicating a different, more energy-dependent degradation mechanism in acidic media where the molecule is more stable. researchgate.net

Table 2: Kinetic Data for Thiamine Chloride Hydrochloride (TClHCl) Degradation in Solution

| Concentration (mg/mL) | Temperature (°C) | pH | Rate Constant (k) (days⁻¹) | t₉₀ (days) | Activation Energy (Ea) (kcal/mol) | Reference |

|---|---|---|---|---|---|---|

| 1 | 80 | 3 | 0.0025 | 42 | 21-27 | researchgate.net |

| 20 | 80 | 3 | 0.0025 | 42 | 21-27 | researchgate.net |

| 1 | 80 | 6 | 0.20 | 0.5 | 18-21 | researchgate.net |

| 20 | 80 | 6 | 0.35 | 0.3 | 18-21 | researchgate.net |

| 27 | 80 | ~3.6 | - | ~87 | 21-32 | nih.gov |

Note: t₉₀ is the time for 10% degradation. Data for TClHCl is used as a proxy for the thiamine moiety.

The degradation pathways of thiamine are complex. Under neutral or alkaline conditions, the primary pathway involves the opening of the thiazole ring to form a thiol-type intermediate. In contrast, at acidic pH, degradation often proceeds through cleavage of the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and thiazole rings. nih.gov The presence of different counter-ions (e.g., chloride vs. nitrate) can also lead to different degradation product profiles, suggesting the anion can influence the specific pathway taken. nih.gov

The benzoate component of the compound has its own distinct degradation pathways, which are well-documented in microbiology and environmental chemistry. The bacterial degradation of benzoate, for example, typically begins with its activation to benzoyl-CoA. nih.gov From there, it can be metabolized through various aerobic or anaerobic pathways, involving ring cleavage and eventual conversion to central metabolites like succinyl-CoA and acetyl-CoA. nih.govkegg.jp While these are primarily biological pathways, they highlight the chemical susceptibility of the benzoate ring to oxidative and reductive cleavage under specific catalytic conditions.

Theoretical and Computational Chemistry of Thiamine Benzoate Hydrochloride

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of electrons within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used for geometry optimization and energy calculations of complex molecules like thiamine (B1217682). For the related compound, thiamine hydrochloride (THCL), DFT calculations have been performed using periodic boundary conditions to model the solid state, which is particularly relevant for understanding its hydrated forms. mdpi.comnih.gov

For instance, studies on THCL hydrates have utilized the CASTEP and DFTB+ software packages. nih.govresearchgate.net These calculations help in understanding the relative stability of different hydrated forms by comparing their total energies. The optimized crystal unit cell dimensions can be calculated and compared with experimental data from X-ray crystallography to validate the computational model. While specific data for thiamine benzoate (B1203000) hydrochloride is not available, a similar approach would be employed. The process would involve optimizing the geometry of the thiamine cation, the benzoate anion, and the hydrochloride ion in a simulated crystal lattice to find the lowest energy conformation.

Table 1: Representative DFT Functionals and Basis Sets for Thiamine Studies

| Method/Functional | Basis Set | Application |

| M05-2X | 6-311++G(d,p) | Antioxidant mechanism studies, reaction enthalpies, and Gibbs free energies. researchgate.net |

| B3LYP | 6-311++G(d,p) | Solvent effects on compound stability and electronic properties. rsc.org |

| Periodic DFT (CASTEP) | - | Solid-state analysis of hydrates, geometry optimization, and NMR calculations. mdpi.comnih.gov |

This table is illustrative of methods used for thiamine and its derivatives, which would be applicable to thiamine benzoate hydrochloride.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.orgquora.com

For the thiamine cation, computational studies reveal that the HOMO and LUMO are largely localized on different parts of the molecule. quora.com The HOMO is concentrated on the aminopyrimidine ring, making this site vulnerable to attack by electrophiles. quora.com Conversely, the LUMO is primarily located on the thiazolium ring, which is the site of nucleophilic attack. quora.com This separation of the frontier orbitals is a consequence of the methylene (B1212753) bridge that isolates the two ring systems. quora.com The energy gap between the HOMO and LUMO is calculated to be approximately 4 eV, which explains why thiamine is colorless but susceptible to degradation by UV radiation. quora.com

The charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In thiamine, the positive charge is formally on the nitrogen atom of the thiazolium ring, which has four bonds. quora.com This positive charge makes the C2 carbon of the thiazolium ring highly acidic and is central to thiamine's catalytic activity.

Table 2: Frontier Molecular Orbital (FMO) Characteristics of the Thiamine Cation

| Orbital | Primary Location | Chemical Character | Implied Reactivity |

| HOMO | Aminopyrimidine Ring | Nucleophilic (Electron-rich) | Site for electrophilic attack. quora.com |

| LUMO | Thiazolium Ring | Electrophilic (Electron-poor) | Site for nucleophilic attack. quora.com |

This table describes the general FMO characteristics of the core thiamine structure.

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying short-lived transition states, and determining the energy barriers that control reaction rates.

The catalytic mechanism of thiamine is a subject of extensive computational study, particularly its role in enzymatic reactions. For example, DFT has been used to study the antioxidant mechanisms of thiamine by calculating the reaction enthalpies and Gibbs free energies for processes like formal hydrogen transfer (FHT), proton transfer (PT), single electron transfer (SET), and radical adduct formation (RAF). researchgate.net

In these studies, the structures of transition states are located and characterized. For the reaction of thiamine with hydroxyl radicals (HO•), the RAF mechanism was found to be the most favorable, with the lowest energy barrier. researchgate.net The transition states for such reactions can be visualized, and their energies provide a quantitative measure of the reaction's feasibility. researchgate.net Similar computational strategies are applied to understand the mechanism of enzymes that use thiamine diphosphate (B83284) as a cofactor, revealing how the enzyme environment facilitates the reaction. acs.org For instance, the decarboxylation step in enzymes like MenD involves the formation of a key Breslow intermediate, and the energy barrier for this step has been computationally determined. acs.org

The surrounding solvent can have a profound impact on the stability of a molecule and the pathway of a reaction. Computational models can account for these effects in two primary ways: continuum models and explicit solvent models.

Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a uniform medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and is often used to study the influence of different solvents on molecular properties and reaction energies. A study on the synthesis of quinolines catalyzed by thiamine hydrochloride used DFT calculations with the PCM model to investigate the stability of the products in various solvents. rsc.org The results showed that stability was highest in water, which was consistent with the experimental yields. rsc.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method can capture specific interactions like hydrogen bonding. Molecular dynamics simulations, which model the movement of atoms and molecules over time, often use explicit solvent models to provide a dynamic picture of solvation. mdpi.comnih.gov For thiamine hydrochloride hydrates, molecular dynamics simulations have been used to understand the behavior of water molecules within the crystal lattice. mdpi.comnih.gov

Table 3: Calculated Stability of a Thiamine-Catalyzed Product in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Relative Stability |

| Water | 78.39 | Most Stable |

| DMF | 36.71 | ↓ |

| CH₃CN | 37.50 | ↓ |

| EtOH | 24.55 | ↓ |

| THF | 7.58 | ↓ |

| Gas Phase (Solvent-Free) | 1.00 | Least Stable |

Data adapted from a study on a reaction catalyzed by thiamine hydrochloride, showing the trend of increasing product stability with solvent polarity. rsc.org

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, which can be used to interpret experimental results and confirm molecular structures.

For thiamine hydrochloride hydrates, solid-state NMR (ssNMR) spectra have been calculated using the Gauge-Including Projector Augmented Wave (GIPAW) method within a DFT framework. mdpi.comnih.gov These calculations can predict the chemical shifts (δ) of carbon atoms in the molecule. The results showed that the degree of hydration significantly impacts the chemical shifts. For example, the dehydration of the monohydrate form was predicted to cause a noticeable increase in the chemical shift for the C3 carbon, a finding that helps interpret experimental NMR data. mdpi.com

Theoretical calculations are also used to study electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions, researchers can assign the bands observed in experimental UV-Visible and Circular Dichroism (CD) spectra to specific electronic excitations within the molecule, such as charge-transfer transitions between the pyrimidine (B1678525) and thiazolium rings of thiamine. researchgate.net

Lack of Scientific Data on the

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research specifically detailing the theoretical and computational chemistry of this compound. While extensive data exists for the closely related compound, Thiamine Hydrochloride, including simulated spectra, molecular dynamics simulations, and polymorphism studies, equivalent detailed computational analyses for the benzoate salt were not found in the public domain.

The requested article, which was to be structured around a detailed outline of computational chemistry topics for this compound, cannot be generated at this time due to the absence of the necessary foundational research. The specific data required to populate the sections on simulated NMR, IR, and UV-Vis spectra, molecular dynamics for conformational analysis, and computational crystal structure prediction for this particular compound is not present in the available scientific literature.

Chemical suppliers list this compound, and its chemical structure is known. However, this availability has not yet translated into published, in-depth computational chemistry studies that would be necessary to fulfill the detailed requirements of the requested article.

Therefore, until such research is conducted and published, a scientifically accurate and detailed article on the theoretical and computational chemistry of this compound, as per the specified outline, cannot be produced.

Emerging Non Clinical Applications and Future Research Trajectories

Applications in Advanced Materials Science

The unique chemical structure of the thiamine (B1217682) moiety, featuring a pyrimidine (B1678525) and a thiazolium ring, presents intriguing possibilities for its use in the development of advanced materials.

The incorporation of active small molecules into polymeric matrices is a common strategy to enhance the properties of the resulting composite material. Research into the stability of thiamine chloride hydrochloride in amorphous solid dispersions with various polymers has provided insights that could be applicable to Thiamine Benzoate (B1203000) Hydrochloride. A study on thiamine chloride hydrochloride demonstrated that its stability and physical state within a polymer matrix are influenced by the type of polymer used, with interactions such as hydrogen bonding and ionic interactions playing a crucial role. nih.gov Thiamine was found to be more stable in pectin dispersions compared to polyvinylpyrrolidone (PVP) dispersions. nih.gov

This suggests that Thiamine Benzoate Hydrochloride, with its additional benzoate group, could potentially be incorporated into various polymer matrices to modify their properties. The benzoate group could further influence the intermolecular interactions with the polymer, potentially leading to enhanced thermal stability, altered mechanical properties, or the introduction of specific functionalities. For instance, the aromatic nature of the benzoate group might enhance interactions with aromatic polymers. The stability of thiamine derivatives in different polymer systems is a key factor, as amorphous solids are generally less chemically stable than their crystalline counterparts. nih.gov

Table 1: Polymer Systems Studied with Thiamine Chloride Hydrochloride This table is based on data for Thiamine Chloride Hydrochloride and is presented as a potential reference for future studies on this compound.

| Polymer | Interaction Type | Observed Effect on Thiamine Stability | Reference |

| Pectin | Hydrogen bonding, Ionic interactions | Higher stability | nih.gov |

| Polyvinylpyrrolidone (PVP) | Hydrogen bonding | Lower stability | nih.gov |

The field of nanotechnology offers significant opportunities for the application of thiamine derivatives. Research has demonstrated the synthesis of nano-thiamine hydrochloride structures using a sol-gel method, resulting in nanocomposites with a size range of 5–15 nm. semanticscholar.org This indicates the feasibility of using thiamine salts in the fabrication of nanomaterials.

Furthermore, thiamine has been investigated for the surface modification of nanoparticles. For instance, thiamine hydrochloride has been used as a modifier agent for TiO2 nanoparticles to improve their dispersion in a poly(vinyl chloride) (PVC) matrix, leading to enhanced thermal, mechanical, and optical properties of the resulting nanocomposite films. researchgate.netrsc.org The thiamine coating on nanoparticles has also been shown to influence their biodistribution and ability to penetrate mucus layers, which, while a biomedical application, highlights its potential for surface functionalization. nih.gov The presence of the thiamine molecule on the surface of nanoparticles can alter their surface charge and hydrophilicity, preventing aggregation and improving their compatibility with other materials. researchgate.netfrontiersin.org

Given these findings, this compound could potentially be used in a similar manner for the synthesis and surface modification of a variety of nanomaterials, including metal oxides and carbon-based nanomaterials. The benzoate group could offer additional functionalities for surface interactions, potentially through π-π stacking with other aromatic systems.

Potential in Industrial Organic Synthesis Beyond Catalysis (e.g., as a ligand, additive)

While thiamine hydrochloride is well-documented as a biodegradable and eco-friendly catalyst for various organic reactions, its potential in non-catalytic roles in industrial organic synthesis remains largely unexplored. rasayanjournal.co.inias.ac.inresearchgate.netias.ac.inrsc.orgcbijournal.com The complex structure of the thiamine molecule, featuring multiple heteroatoms (nitrogen and sulfur), suggests that it could function as a ligand in coordination chemistry.

The thiazolium ring in this compound could potentially coordinate with metal centers, and the pyrimidine ring offers additional coordination sites. This could enable its use as a ligand to stabilize metal catalysts, influence their reactivity and selectivity, or to form novel metal-organic frameworks (MOFs). The benzoate moiety could also participate in coordinating with metal ions or could be functionalized to tune the electronic and steric properties of the ligand.

As an additive, this compound could potentially influence reaction kinetics or product distribution by interacting with intermediates or reagents through non-covalent interactions. However, specific research demonstrating the use of this compound as a non-catalytic ligand or additive in industrial organic synthesis is currently not available.

Development of Chemical Sensors and Detection Systems

The development of sensitive and selective chemical sensors is a critical area of research. Thiamine and its derivatives have been utilized in the fabrication of electrochemical sensors. For example, sensors based on thiamine-tetraphenylborate have been developed for the potentiometric determination of thiamine hydrochloride. researchgate.net The principle of these sensors relies on the specific interaction between the thiamine cation and the tetraphenylborate anion.

This suggests that this compound could be a target analyte for specifically designed sensors or could itself be a component of a sensor system. Its electrochemical activity allows for detection using techniques like cyclic voltammetry. researchgate.net Furthermore, fluorescence-based detection methods are common for thiamine, often involving its oxidation to the highly fluorescent thiochrome. cornell.edumdpi.combinghamton.edu This property could be exploited in the design of optical sensors. The development of sensors based on gold nanoparticles and nanographene for thiamine detection also points to the potential of using nanomaterials in conjunction with thiamine derivatives for enhanced sensitivity. mdpi.com

Table 2: Thiamine-Based Chemical Sensor Characteristics This table is based on data for Thiamine and Thiamine Hydrochloride and is presented as a potential reference for future studies on this compound-based sensors.

| Sensor Type | Analyte | Detection Principle | Limit of Detection | Reference |

| Potentiometric Sensor | Thiamine Hydrochloride | Ion-pair formation with tetraphenylborate | 2.7 x 10⁻⁷ mol L⁻¹ | researchgate.net |

| Fluorometric Assay | Thiamine | Oxidation to thiochrome | 48 nM | mdpi.com |

| Electrochemical Sensor | Thiamine | Oxidation of thiamine | - | mdpi.com |

| Modified Carbon Paste Electrode | Thiamine | Voltammetry | 6.9 x 10⁻⁵ M | researchgate.net |

Contributions to Sustainable Chemistry and Biorefinery Processes

Sustainable chemistry, or green chemistry, emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Thiamine hydrochloride has been recognized as a green catalyst in organic synthesis due to its biodegradability, low cost, and ability to be used in environmentally benign solvents like water. ias.ac.inresearchgate.netias.ac.in These reactions often proceed with high yields and simple workup procedures. rasayanjournal.co.incbijournal.com

Given that this compound shares the core thiamine structure, it is plausible that it could also serve as a sustainable catalyst or reagent in various chemical transformations. Its use could contribute to the development of greener synthetic routes, aligning with the principles of sustainable chemistry.

In the context of biorefinery processes, which involve the conversion of biomass into valuable chemicals and energy, the role of thiamine derivatives is less defined. However, as a biocatalyst, thiamine and its derivatives could potentially be employed in the enzymatic or microbial conversion of biomass-derived feedstocks. Further research would be needed to explore the specific applications of this compound in this area.

Future Directions in Fundamental Chemical Research of this compound

The non-clinical applications of this compound represent a nascent field with considerable room for fundamental research. Future research trajectories could focus on several key areas:

Synthesis and Characterization of Novel Polymers and Composites: Systematic studies on the incorporation of this compound into a wider range of polymeric matrices are needed to understand its effect on material properties. This could involve exploring different polymer types, concentrations of the thiamine derivative, and processing conditions.

Controlled Synthesis of Functional Nanomaterials: Research could be directed towards the controlled synthesis of nanoparticles using this compound as a capping or modifying agent. Investigating the influence of the benzoate group on the size, shape, and surface chemistry of the resulting nanomaterials would be of particular interest.

Exploration of Coordination Chemistry and Ligand Design: A fundamental investigation into the coordination behavior of this compound with various metal ions could open up new avenues for its use as a ligand in catalysis and materials science.

Development of Advanced Sensor Platforms: Future work could focus on designing and fabricating novel sensors that are either selective for this compound or utilize it as a key component for detecting other analytes. This could involve exploring different transduction mechanisms, including electrochemical, optical, and piezoelectric methods.

Computational Modeling and Theoretical Studies: Density Functional Theory (DFT) and other computational methods could be employed to predict the properties and reactivity of this compound, guiding experimental efforts in materials design and synthesis. nih.gov

Q & A

Q. What are the standard analytical methods for quantifying thiamine hydrochloride in complex matrices (e.g., biological fluids, fortified foods)?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) is widely used, with methyl benzoate as an internal standard for purity assessment. Mobile phases often combine ion-pair reagents (e.g., sodium hexanesulfonate) and UV detection at 254 nm to separate thiamine from interferents .

- Cyclodextrin-Modified Micellar Ultra Pressure Liquid Chromatography (CD-MUPLC) enables simultaneous quantification of water-soluble vitamins (e.g., thiamine, pyridoxine) in milk matrices. A hybrid mobile phase (β-cyclodextrin, SDS, and methanol) enhances resolution and sensitivity .

- Spectrophotometric methods leverage charge-transfer complex reactions (e.g., with Chromazurol S) for rapid detection. This approach achieves linearity at 2–48 ppm for thiamine hydrochloride with 99% recovery and ±1.27% RSD .

Q. How should researchers evaluate the stability of thiamine hydrochloride in aqueous solutions during long-term storage?

Methodological Answer:

- pH and Temperature Control : Thiamine hydrochloride degrades rapidly in alkaline conditions (pH >7) and at elevated temperatures. Stability studies recommend buffering solutions to pH 3–4 and storage at 4°C to minimize hydrolysis .

- Ionic Strength Monitoring : High ionic strength accelerates degradation. Use low-salt buffers and lyophilization for long-term storage .

- Kinetic Studies : Track degradation via NMR or HPLC to model reaction rates and identify degradation byproducts (e.g., thiazole derivatives) .

Q. What experimental models are suitable for studying thiamine hydrochloride’s therapeutic effects (e.g., cardiotoxicity reversal, metabolic disorders)?

Methodological Answer:

- Doxorubicin-Induced Cardiotoxicity Models : Intraperitoneal administration of thiamine hydrochloride (25 mg/kg/day) in rats for 7 days prior to doxorubicin exposure reduces oxidative stress (ROS) and improves cardiac function markers (e.g., troponin levels) .

- Hyperglycemic Models : High-dose oral thiamine (1500 mg) in diabetic models normalizes glucose metabolism by enhancing transketolase activity, validated via blood TDP (thiamine diphosphate) quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for high-dose thiamine hydrochloride across populations?

Methodological Answer:

- Population-Specific Pharmacokinetic Profiling : Cambodian mothers showed variable breast milk thiamine levels despite supplementation, suggesting genetic polymorphisms in thiamine transporters (e.g., SLC19A2). Use LC-MS/MS to correlate plasma TDP with dietary intake and genotype data .

- Comparative Absorption Studies : In dogs, S-benzoylthiamine O-monophosphate (4.49 mg/kg) achieved 2.5× higher bioavailability than thiamine hydrochloride, highlighting the need to differentiate salt forms in study designs .

Q. What computational approaches are effective for modeling thiamine hydrochloride hydrates and their dehydration dynamics?

Methodological Answer:

- Periodic DFT Calculations : Simulate hydrate structures (monohydrate vs. hemihydrate) to predict dehydration pathways. NMR chemical shift calculations (e.g., and ) validate hydrogen-bonding networks and stability .

- Ab Initio Molecular Dynamics : Model water molecule interactions in crystal lattices to predict vulnerability to thermal dehydration, aiding in polymorph screening .

Q. How do in vitro covalent binding assays inform thiamine hydrochloride’s toxicological risk assessment?

Methodological Answer:

Q. What methodologies optimize the synthesis of thiamine derivatives with enhanced bioavailability?

Methodological Answer:

Q. How does thiamine hydrochloride interact with mycotoxins (e.g., patulin) in food matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.